2-Oxo-1,3-benzodioxole-5-carboxylic acid
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Overview
Description
2-Oxo-1,3-benzodioxole-5-carboxylic acid, also known as piperonylic acid, is an organic compound with the molecular formula C8H4O5. It is a derivative of 1,3-benzodioxole and is characterized by the presence of a carboxylic acid group and a ketone group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-1,3-benzodioxole-5-carboxylic acid typically involves the oxidation of piperonal (heliotropin) using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction is carried out under acidic conditions to facilitate the oxidation process. The general reaction scheme is as follows:
[ \text{C}_8\text{H}_6\text{O}_3 + \text{KMnO}_4 \rightarrow \text{C}_8\text{H}_4\text{O}_5 + \text{MnO}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo further oxidation to form more complex derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions to form esters or amides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alcohols (for esterification), amines (for amidation)
Major Products:
Oxidation: Formation of more oxidized derivatives
Reduction: Formation of 2-hydroxy-1,3-benzodioxole-5-carboxylic acid
Substitution: Formation of esters and amides of this compound
Scientific Research Applications
2-Oxo-1,3-benzodioxole-5-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Oxo-1,3-benzodioxole-5-carboxylic acid involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase (COX), which plays a role in inflammation and pain. The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and reducing the production of pro-inflammatory molecules .
Comparison with Similar Compounds
1,3-Benzodioxole: A parent compound with similar structural features but lacking the carboxylic acid and ketone groups.
3,4-Methylenedioxybenzoic acid: Similar to 2-Oxo-1,3-benzodioxole-5-carboxylic acid but with different functional groups.
Protocatechuic acid methylene ether: Another derivative of 1,3-benzodioxole with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of both a carboxylic acid group and a ketone group, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-oxo-1,3-benzodioxole-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4O5/c9-7(10)4-1-2-5-6(3-4)13-8(11)12-5/h1-3H,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVXFZLVSVPKULX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)O)OC(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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